2-Amino-4-(4-ethoxyphenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
- This compound is a complex heterocyclic molecule with a fused quinoline ring system.
- Its structure includes an amino group (NH₂), an ethoxyphenyl group (C₆H₅OC₂H₅), a trifluoromethyl group (CF₃), and a cyano group (CN).
- The compound’s systematic name reflects its substituents and ring fusion pattern.
Preparation Methods
Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling, which joins aryl halides (such as bromides or chlorides) with boron-containing reagents.
Reaction Conditions: The reaction is catalyzed by palladium complexes and typically occurs under mild conditions.
Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling is widely used for large-scale production of aryl-substituted compounds.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: For Suzuki–Miyaura coupling, boron reagents (e.g., arylboronic acids) and palladium catalysts are crucial.
Major Products: The coupling typically leads to the formation of aryl-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in designing new materials.
Biology: It might serve as a pharmacophore for drug discovery.
Medicine: Investigate its potential as a therapeutic agent.
Industry: Applications in dyes, pigments, and materials.
Mechanism of Action
- The compound’s mechanism depends on its specific application. For drug-like properties, it could interact with biological targets (e.g., enzymes, receptors) via hydrogen bonding, π-π interactions, or hydrophobic effects.
Comparison with Similar Compounds
Uniqueness: Its trifluoromethyl group and specific substitution pattern distinguish it.
Similar Compounds: Related quinoline derivatives include other aryl-substituted analogs.
Remember that this compound’s properties and applications are still an active area of research, and its full potential is yet to be realized
Properties
CAS No. |
312275-80-2 |
---|---|
Molecular Formula |
C25H22F3N3O2 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H22F3N3O2/c1-2-33-18-11-9-15(10-12-18)22-19(14-29)24(30)31(20-7-4-8-21(32)23(20)22)17-6-3-5-16(13-17)25(26,27)28/h3,5-6,9-13,22H,2,4,7-8,30H2,1H3 |
InChI Key |
SPWWBGCTNCKKFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC(=C4)C(F)(F)F)N)C#N |
Origin of Product |
United States |
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